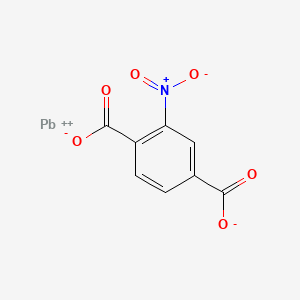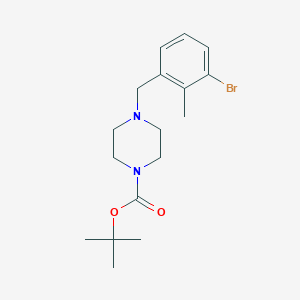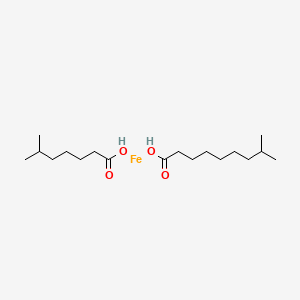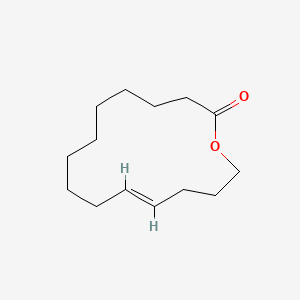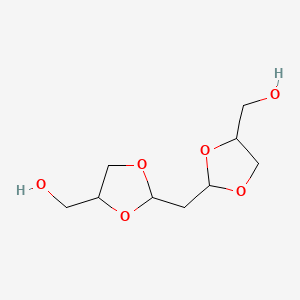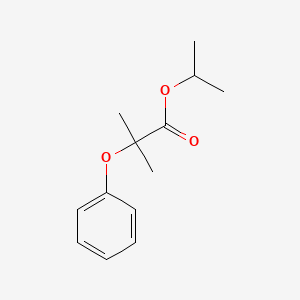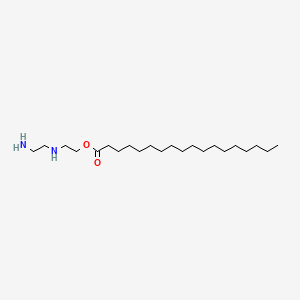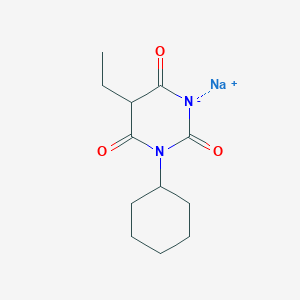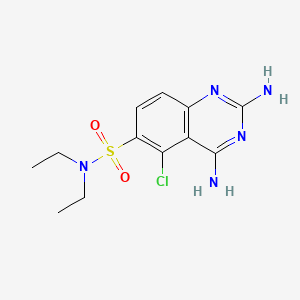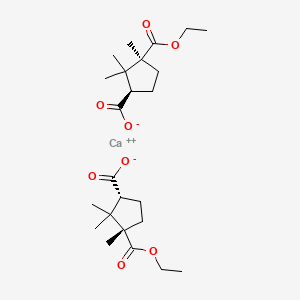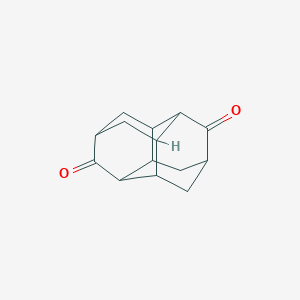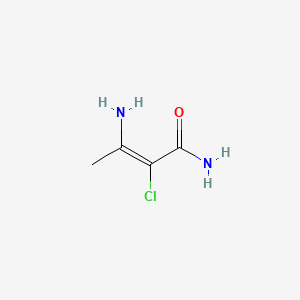
Formic acid, manganese salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Manganese formate can be synthesized through the reaction of manganese carbonate or manganese hydroxide with formic acid. The reaction typically occurs under mild conditions, with the manganese carbonate or hydroxide being dissolved in an aqueous solution of formic acid, resulting in the formation of manganese formate and water.
Industrial Production Methods: Industrial production of manganese formate involves the reaction of manganese dioxide with formic acid. The reaction is carried out in a controlled environment to ensure the purity of the product. The manganese dioxide is gradually added to the formic acid solution, and the mixture is stirred until the reaction is complete. The resulting manganese formate is then filtered, washed, and dried to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Manganese formate undergoes various chemical reactions, including:
Oxidation: Manganese formate can be oxidized to form manganese dioxide and carbon dioxide.
Reduction: It can be reduced to manganese metal and formic acid.
Decomposition: Upon heating, manganese formate decomposes to form manganese oxide, carbon monoxide, and water.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an acidic medium.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used. The reaction is usually conducted under an inert atmosphere to prevent oxidation.
Decomposition: The decomposition reaction is carried out by heating the manganese formate in a controlled environment, typically in the presence of an inert gas like nitrogen.
Major Products Formed:
Oxidation: Manganese dioxide and carbon dioxide.
Reduction: Manganese metal and formic acid.
Decomposition: Manganese oxide, carbon monoxide, and water.
Applications De Recherche Scientifique
Manganese formate has several scientific research applications, including:
Catalysis: It is used as a catalyst in various chemical reactions, including the dehydrogenation of formic acid to produce hydrogen gas and carbon dioxide
Hydrogen Storage: Manganese formate is explored as a potential hydrogen storage material due to its ability to release hydrogen gas upon decomposition.
Biological Studies: It is used in studies related to the metabolism of formic acid in biological systems.
Industrial Applications: Manganese formate is used in the production of manganese-based catalysts and as a precursor for the synthesis of other manganese compounds.
Mécanisme D'action
The mechanism of action of manganese formate in catalytic reactions involves the coordination of the formate ion to the manganese center. This coordination facilitates the transfer of electrons and protons, leading to the desired chemical transformation. In the case of formic acid dehydrogenation, the manganese formate complex acts as a catalyst, promoting the release of hydrogen gas and carbon dioxide through a series of redox reactions .
Comparaison Avec Des Composés Similaires
Iron Formate: Similar to manganese formate, iron formate is used as a catalyst in various chemical reactions. manganese formate is often preferred due to its higher stability and activity.
Cobalt Formate: Cobalt formate is another similar compound used in catalysis. It has different electronic properties compared to manganese formate, leading to variations in catalytic activity and selectivity.
Nickel Formate: Nickel formate is used in hydrogenation reactions. It is less commonly used than manganese formate due to its higher cost and lower availability.
Uniqueness of Manganese Formate: Manganese formate is unique due to its high stability, low cost, and effectiveness as a catalyst in various chemical reactions. Its ability to release hydrogen gas upon decomposition makes it a promising candidate for hydrogen storage applications .
Propriétés
Numéro CAS |
14998-38-0 |
|---|---|
Formule moléculaire |
CHMnO2+ |
Poids moléculaire |
99.955 g/mol |
Nom IUPAC |
manganese(2+);formate |
InChI |
InChI=1S/CH2O2.Mn/c2-1-3;/h1H,(H,2,3);/q;+2/p-1 |
Clé InChI |
KRGWXMCMZFLAAO-UHFFFAOYSA-M |
SMILES canonique |
C(=O)[O-].[Mn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


